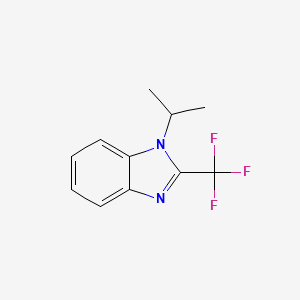
N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用機序
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to activation of signaling pathways that promote cell survival and proliferation. N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling and inducing cell death in B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. This selectivity is important because it reduces the potential for off-target effects and toxicity. In addition, this compound has been shown to penetrate the blood-brain barrier, which may be important for the treatment of B-cell malignancies that involve the central nervous system.
実験室実験の利点と制限
One of the advantages of N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide is its potency and selectivity for BTK. This makes it a useful tool for studying the role of BTK in B-cell receptor signaling and the development of B-cell malignancies. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experimental systems.
将来の方向性
There are several potential future directions for the development of N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide as a therapeutic agent. One area of interest is the combination of this compound with other agents that target the B-cell receptor signaling pathway, such as PI3K inhibitors or anti-CD20 antibodies. Another area of interest is the development of this compound as a treatment for autoimmune diseases that involve B-cell activation, such as rheumatoid arthritis or lupus. Finally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in clinical trials.
合成法
The synthesis of N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide involves several steps. The starting material is 2,3,5-trimethylphenol, which is converted to the corresponding 2,3,5-trimethylphenyl ether. The pyridine ring is then introduced by reacting the ether with 2-chloro-6-methylpyridine. The final step involves the introduction of the acetamide group by reacting the pyridine derivative with acetic anhydride in the presence of a base. The overall yield of the synthesis is around 30%.
科学的研究の応用
N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have demonstrated that this compound inhibits BTK activity in a dose-dependent manner, leading to decreased cell viability and induction of apoptosis in B-cell lines. In vivo studies have shown that this compound can inhibit tumor growth in xenograft models of CLL, MCL, and DLBCL.
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-8-12(2)14(4)15(9-11)21-10-17(20)19-16-7-5-6-13(3)18-16/h5-9H,10H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJHBMDGZDKNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC(=CC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5757816.png)
![[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5757829.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-diethylimidoformamide](/img/structure/B5757845.png)






![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5757899.png)


![3-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757928.png)

